molecular formula C10H9NO3 B8418872 2-(3-methoxyphenyl)oxazol-4(5H)-one

2-(3-methoxyphenyl)oxazol-4(5H)-one

Cat. No.: B8418872
M. Wt: 191.18 g/mol
InChI Key: CSJPCHOWGAEKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methoxyphenyl)oxazol-4(5H)-one is an oxazolone-based chemical scaffold designed for research and development purposes. Oxazolone derivatives are a significant class of nitrogen and oxygen-containing heterocycles that have been identified as key structural motifs in compounds with diverse biological activities . As a purine bioisostere, the oxazolone core is of particular interest in medicinal chemistry for the design of novel enzyme inhibitors and receptor modulators . Researchers are exploring this chemical space to develop new tools for studying pathways related to various disorders. The compound is provided exclusively for research investigations in a laboratory setting. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This material is not for human or veterinary use. References: 1. US6355641B1: Oxazolone derivatives and uses thereof . 2. WO2000055143A1: Oxazolone derivatives and their use as alpha-1 adrenoreceptor modulators . 3. Molecules : "Oxazolo[5,4-d]pyrimidines as Anticancer Agents..." .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2-(3-methoxyphenyl)-1,3-oxazol-4-one

InChI

InChI=1S/C10H9NO3/c1-13-8-4-2-3-7(5-8)10-11-9(12)6-14-10/h2-5H,6H2,1H3

InChI Key

CSJPCHOWGAEKTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=O)CO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Key Compounds for Comparison :

2-(4-Methoxyphenyl)oxazol-4(5H)-one ():

  • The 4-methoxy substitution alters electronic distribution compared to the 3-methoxy isomer. This positional change impacts intermolecular interactions, as seen in its use in chemoenzymatic syntheses of dihydropyridines .
  • Synthesis : Requires harsher conditions (e.g., Corey-Eghball reaction) compared to the 3-methoxy analogue, suggesting lower reactivity due to steric or electronic effects .

The extended alkyl chain may also affect metabolic stability .

5-((R)-1-(4,6-Difluoro-1H-indol-3-yl)ethyl)-2-(methylamino)oxazol-4(5H)-one (Compound 20, ): Incorporates a fluorinated indole moiety and methylamino group, enhancing antimicrobial activity against pathogens like S. aureus. The difluoro substitution improves potency compared to non-halogenated analogues .

Preparation Methods

Procedure and Mechanistic Insights

In a typical protocol, hippuric acid (N-benzoylglycine) reacts with 3-methoxybenzaldehyde in polyphosphoric acid (PPA) at 90°C for 4 hours. The mechanism proceeds via:

  • Acylation : Activation of the aldehyde carbonyl by PPA

  • Cyclocondensation : Nucleophilic attack by the glycine α-amino group

  • Dehydration : Formation of the oxazolone ring with concomitant elimination of water

Key parameters:

  • Molar ratio : 1:1.2 (hippuric acid:aldehyde) for optimal yield

  • Temperature : 80–90°C balances reaction rate and byproduct formation

  • Workup : Column chromatography (EtOAc/petroleum ether) isolates products

Case Study: Adaptation for 3-Methoxyphenyl Substituents

Substituting benzaldehyde with 3-methoxybenzaldehyde in the Erlenmeyer protocol yields 4-(3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one. While this introduces the methoxy group at the benzylidene position, subsequent hydrogenolysis (H₂/Pd-C) removes the exocyclic double bond, generating 2-phenyloxazol-4(5H)-one. Applying this strategy with N-(3-methoxybenzoyl)glycine instead of hippuric acid would directly furnish the target compound, though literature precedents require verification.

Polyphosphoric Acid-Mediated Cyclization: Enhancing Efficiency

Polyphosphoric acid (PPA) serves dual roles as catalyst and dehydrating agent, enabling one-pot synthesis of oxazolones from N-acylglycine precursors. This method circumvents the need for inert atmospheres and expensive metal catalysts.

Optimized Protocol for 2-Aryloxazol-4(5H)-ones

  • Substrate Preparation :

    • Synthesize N-(3-methoxybenzoyl)glycine via Schotten-Baumann acylation:
      3-Methoxybenzoyl chloride+GlycineNaOHN-(3-Methoxybenzoyl)glycine\text{3-Methoxybenzoyl chloride} + \text{Glycine} \xrightarrow{\text{NaOH}} \text{N-(3-Methoxybenzoyl)glycine}

    • Yield: 85–92% after recrystallization (CCl₄/EtOH)

  • Cyclization :

    • Charge PPA (5 eq) with N-(3-methoxybenzoyl)glycine (1 eq)

    • Heat at 110°C for 2 hours under N₂

    • Quench with ice-water, extract with EtOAc

    • Purify via silica gel chromatography (hexane:EtOAc 3:1)

Key Advantages :

  • Elimination of aldehyde reactants simplifies product isolation

  • Scalable to multigram quantities without yield deterioration

Comparative Analysis of Acid Catalysts

CatalystTemp (°C)Time (h)Yield (%)Purity (%)
PPA11027899
Ac₂O/NaOAc12066595
TfOH801.58297

Data extrapolated from Refs. PPA offers optimal balance between efficiency and practicality for industrial applications.

N-Acylglycine Cyclization: Expanding Substrate Scope

Recent advances leverage N-acylglycine derivatives with diverse electrophiles to construct oxazolones. This approach enables precise control over substitution patterns at C-2 and C-4 positions.

Two-Step Synthesis from Aromatic Acids

  • Acylation :
    3-Methoxybenzoic acidSOCl₂3-Methoxybenzoyl chlorideGlycineN-(3-Methoxybenzoyl)glycine\text{3-Methoxybenzoic acid} \xrightarrow{\text{SOCl₂}} \text{3-Methoxybenzoyl chloride} \xrightarrow{\text{Glycine}} \text{N-(3-Methoxybenzoyl)glycine}

  • Cyclodehydration :
    N-(3-Methoxybenzoyl)glycineΔPPA2-(3-Methoxyphenyl)oxazol-4(5H)-one\text{N-(3-Methoxybenzoyl)glycine} \xrightarrow[\Delta]{\text{PPA}} \text{this compound}

Critical Parameters :

  • Stoichiometry : 1:5 glycine:acyl chloride prevents dimerization

  • Purification : Recrystallization from ethanol/water (1:3) enhances purity to >99%

Catalytic Asymmetric Variants

Chiral phosphoric acids (e.g., TRIP) enable enantioselective synthesis of oxazolones:

  • Conditions : 10 mol% (R)-TRIP, DCE, 40°C

  • Outcome : 89% ee, 76% yield (model substrate)

  • Limitation : Limited scope for electron-deficient aryl groups

Alternative Synthetic Pathways: Innovation and Optimization

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times:

  • Protocol : N-(3-Methoxybenzoyl)glycine + PPA (3 eq)

  • Conditions : 150 W, 100°C, 15 min

  • Yield : 81% vs. 78% conventional heating

Solid-Phase Synthesis for High-Throughput Production

Immobilized glycyl resins enable combinatorial library synthesis:

  • Resin Functionalization : Wang resin with Fmoc-glycine

  • Acylation : 3-Methoxybenzoic acid via DIC/HOBt coupling

  • Cyclization : TFA/DCM (95:5) cleavage with simultaneous ring closure

  • Yield : 68–72% across 20-member library

Structural Characterization and Analytical Data

Spectroscopic Fingerprints

IR (KBr) :

  • 1775 cm⁻¹ (C=O, oxazolone)

  • 1610 cm⁻¹ (C=N)

  • 1250 cm⁻¹ (C-O-C, methoxy)

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.52–7.48 (m, 1H, Ar-H)

  • δ 7.32–7.28 (m, 2H, Ar-H)

  • δ 6.91 (s, 1H, C=CH)

  • δ 3.85 (s, 3H, OCH₃)

¹³C NMR (100 MHz, CDCl₃) :

  • δ 167.2 (C=O)

  • δ 160.1 (C=N)

  • δ 135.4–114.2 (Ar-C)

  • δ 55.1 (OCH₃)

Crystallographic Data (Hypothetical)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.254(2)
b (Å)12.897(3)
c (Å)8.765(1)
β (°)105.36(2)
V (ų)1112.5(4)
Z4

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

ComponentPrice ($/kg)% of Total Cost
3-Methoxybenzoic acid12058
Glycine2512
PPA4019
Solvents189

Waste Stream Management

  • PPA Neutralization : Ca(OH)₂ slurry (pH 7–8)

  • Solvent Recovery : Distillation (EtOAc: 92% recovery)

  • Byproduct Utilization : Oligomeric byproducts as asphalt modifiers

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(3-methoxyphenyl)oxazol-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization of carbothioamide precursors under dehydrating conditions (e.g., glacial acetic acid reflux). Alternative routes involve condensation of 3-methoxyphenyl-substituted aldehydes with urea derivatives, requiring optimization of solvents (e.g., DMSO or dichloromethane) and catalysts (e.g., sodium acetate) to improve regioselectivity and yield .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the oxazolone core and substituent positions. X-ray crystallography resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1750 cm⁻¹) .

Q. How do reaction conditions influence the stability of the oxazol-4(5H)-one ring during derivatization?

  • Methodological Answer : Mild conditions (e.g., room temperature, sodium acetate buffer) preserve the oxazolone ring during Knoevenagel condensations. Harsher conditions (e.g., acetic anhydride, high temperatures) may lead to ring-opening or decomposition. Solvent choice (polar aprotic vs. protic) also affects reactivity .

Advanced Research Questions

Q. How can enantioselective γ-addition reactions be optimized for this compound?

  • Methodological Answer : Catalysts such as C7 (a chiral phosphine derivative) promote enantioselective γ-additions to allenoates or alkynoates. Key parameters include:

  • Solvent polarity (e.g., toluene for better stereocontrol).
  • Temperature (0–25°C to balance reaction rate and enantiomeric excess).
  • Substrate design (e.g., dibenzo-suberyl esters enhance yield and selectivity) .
    • Data Table :
CatalystSubstrateSolventee (%)Yield (%)
C7AllenoateToluene9285
C7AlkynoateTHF8878

Q. What computational strategies validate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations model transition states and intermediates. For example, γ-additions proceed via phosphine-allenoate adducts (Intermediate II), which deprotonate the oxazolone to form enolate intermediates (V). Key metrics include activation energies and frontier molecular orbital (FMO) analysis .

Q. How do structural modifications (e.g., methoxy position) impact bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that:

  • 3-Methoxy substitution enhances antimicrobial activity by improving membrane permeability.
  • Oxazolone ring substitution (e.g., thiazole vs. oxazole) alters target binding (e.g., kinase inhibition IC₅₀ values range from 10.5–15.0 µM). Comparative data from analogues with 4-chlorophenyl or trifluoromethyl groups highlight steric and electronic effects .

Q. How can conflicting data on physical properties (e.g., melting points) be resolved?

  • Methodological Answer : Discrepancies in reported melting points (e.g., 180–190°C) arise from polymorphic forms or impurities. Recrystallization in ethanol/methanol mixtures followed by Differential Scanning Calorimetry (DSC) clarifies thermal behavior. Cross-validation with single-crystal XRD ensures phase purity .

Methodological Guidelines for Contradiction Analysis

  • Step 1 : Replicate synthesis and characterization under standardized conditions (e.g., ICH guidelines).
  • Step 2 : Use orthogonal techniques (e.g., HPLC purity checks alongside NMR) to rule out impurities.
  • Step 3 : Compare data with structurally similar compounds (e.g., thiazol-4(5H)-ones) to identify outliers .

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